4-(4-(Dimethylamino)phenyl)but-3-en-2-one

Catalog No.
S8044640
CAS No.
30625-58-2
M.F
C12H15NO
M. Wt
189.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-(Dimethylamino)phenyl)but-3-en-2-one

CAS Number

30625-58-2

Product Name

4-(4-(Dimethylamino)phenyl)but-3-en-2-one

IUPAC Name

(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-one

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

InChI

InChI=1S/C12H15NO/c1-10(14)4-5-11-6-8-12(9-7-11)13(2)3/h4-9H,1-3H3/b5-4+

InChI Key

IAMOQOMGCKCSEJ-SNAWJCMRSA-N

SMILES

CC(=O)C=CC1=CC=C(C=C1)N(C)C

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)N(C)C

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)N(C)C

4-(4-(Dimethylamino)phenyl)but-3-en-2-one, also known as 4-(4-Dimethylaminophenyl)buten-2-one, is an organic compound with the molecular formula C₁₂H₁₅NO. It features a butenone structure with a dimethylamino group attached to a phenyl ring. The compound has a melting point of approximately 234-235 °C and a predicted boiling point of 340.6 °C, with a density of about 1.039 g/cm³ .

Typical for unsaturated ketones, including:

  • Electrophilic Addition: The double bond in the butenone moiety can react with electrophiles.
  • Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack.
  • Condensation Reactions: It can participate in condensation reactions with other amines or aldehydes to form more complex molecules.

These reactions are significant in synthetic organic chemistry, allowing for the creation of derivatives and analogs.

Research indicates that 4-(4-(Dimethylamino)phenyl)but-3-en-2-one exhibits notable biological activity. It has been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. Additionally, it has shown antimicrobial properties, making it a candidate for further pharmacological studies .

The synthesis of 4-(4-(Dimethylamino)phenyl)but-3-en-2-one can be achieved through several methods:

  • Condensation Reaction: A common method involves the reaction of 4-dimethylaminobenzaldehyde with acetone under acidic conditions. This process typically yields the desired compound alongside some by-products.
  • Alternative Routes: Other synthetic pathways may include variations in starting materials or reaction conditions, such as using different solvents or catalysts .

The compound has diverse applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential drug candidate.
  • Dyes and Pigments: Its vibrant color properties make it suitable for use in dyes.
  • Research: It serves as an important intermediate in organic synthesis and materials science.

Interaction studies have shown that 4-(4-(Dimethylamino)phenyl)but-3-en-2-one can interact with various biological targets, including enzymes and receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. Preliminary studies suggest that it may inhibit certain pathways involved in cancer progression and microbial growth .

Several compounds share structural similarities with 4-(4-(Dimethylamino)phenyl)but-3-en-2-one, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
4-DimethylaminobenzaldehydeC₉H₁₃N₁OPrecursor for synthesis; contains the dimethylamino group.
4-(Dimethylamino)but-3-en-2-oneC₆H₁₁N₁OShorter chain; lacks the phenyl ring.
1-(4-Dimethylaminophenyl)-3-buten-1-oneC₁₂H₁₅N₁OSimilar structure; different substituents on the butenone moiety.
4-DimethylaminocinnamaldehydeC₁₃H₁₅N₁OContains a cinnamaldehyde structure; used in flavoring and fragrance.

These compounds highlight the versatility of the dimethylamino group and its application across various chemical contexts.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

189.115364102 g/mol

Monoisotopic Mass

189.115364102 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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